![molecular formula C21H25N5O4 B2411881 N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide CAS No. 1002217-86-8](/img/structure/B2411881.png)
N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiosynthesis Applications
- Radioligand Imaging : A study by Dollé et al. (2008) developed a selective radioligand, DPA-714, closely related to N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide. This ligand targets the translocator protein (18 kDa) and is used in PET imaging to study neuroinflammation.
Antitumor Activity
- Molecular Docking and DFT Study : Fahim, Elshikh, and Darwish (2019) conducted a study on pyrimidiopyrazole derivatives, which showed significant antitumor activity against HepG2 cell line. The research emphasized the molecular docking and Density Functional Theory (DFT) study of these compounds.
Neuroinflammatory Imaging
- TSPO Ligands : Research by Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines related to the compound of interest. These were evaluated for binding to the translocator protein (TSPO), an early biomarker of neuroinflammatory processes, and tested for PET imaging in neuroinflammation models.
Synthesis of Novel Derivatives
- Isoxazolines and Isoxazoles Derivatives : A study by Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles derivatives from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, showing the versatility of such compounds in generating diverse chemical structures.
Antimicrobial Activity
- Novel Heterocycles Incorporating Antipyrine : Bondock et al. (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety, closely related to the compound , demonstrating its potential in antimicrobial applications.
Insecticidal and Antibacterial Potential
- Microwave Irradiative Cyclocondensation : Deohate and Palaspagar (2020) investigated the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential.
In Vitro Antitumor Evaluation
- Cytotoxic Activity of Derivatives : Al-Sanea et al. (2020) conducted a study on the synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, evaluating their in vitro cytotoxic activity against cancer cell lines.
Antiaggregating and Antihypertensive Activities
- Platelet Antiaggregating Activity : Research by Bondavalli et al. (1992) synthesized 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines, examining their platelet antiaggregating, antihypertensive, and other activities.
Imaging of Neurodegenerative Disorders
- Quantification in Human Brain : A methodological study by Golla et al. (2015) focused on quantifying [18F]DPA-714 binding in the human brain, particularly in healthy controls and Alzheimer's disease patients, using PET.
Antibacterial and Cytotoxic Activity
- Solvent-Free Synthesis : Aggarwal et al. (2014) achieved a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, testing their in vitro antibacterial activity and cytotoxicity against human leukemia cells.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-12-9-13(2)26(24-12)21-22-15(4)14(3)20(28)25(21)11-19(27)23-17-10-16(29-5)7-8-18(17)30-6/h7-10H,11H2,1-6H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJZMOHSICFRPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.